5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one
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Overview
Description
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one typically involves multiple steps. One common method starts with the protection of the pyrrole nitrogen using triisopropylsilyl chloride, followed by the reaction with Vilsmeier reagent to form the aldehyde intermediate. This intermediate is then brominated using N-bromosuccinimide (NBS) and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Midazolam EP Impurity E: This compound shares a similar diazepine structure but differs in its substituents.
RSV604: Another diazepine derivative with antiviral properties.
Uniqueness
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one is unique due to its specific fluorophenyl and methyl substituents, which may confer distinct biological activities and chemical reactivity compared to other diazepine derivatives.
Properties
CAS No. |
57435-90-2 |
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Molecular Formula |
C14H12FN3O |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-6-methyl-3,7-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H12FN3O/c1-8-13-11(6-16-8)18-12(19)7-17-14(13)9-4-2-3-5-10(9)15/h2-6,16H,7H2,1H3,(H,18,19) |
InChI Key |
YJLHTNHNYKJEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN1)NC(=O)CN=C2C3=CC=CC=C3F |
Origin of Product |
United States |
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